molecular formula C18H16FN3O2S B411665 N-(2-fluorophenyl)-3-methyl-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide CAS No. 333328-07-7

N-(2-fluorophenyl)-3-methyl-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide

Cat. No.: B411665
CAS No.: 333328-07-7
M. Wt: 357.4g/mol
InChI Key: XITDTOONWALHJT-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3-methyl-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide is a synthetic organic compound that belongs to the class of thiazinane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-3-methyl-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazinane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step might involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.

    Formation of the imino group: This can be done through the condensation of an amine with a carbonyl compound.

    Carboxamide formation: The final step might involve the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thiazinane ring or the phenyl groups.

    Reduction: Reduction reactions could target the imino group or the carbonyl group.

    Substitution: The fluorophenyl group could participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(2-fluorophenyl)-3-methyl-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound might exhibit interesting pharmacological properties. Thiazinane derivatives are often studied for their potential as antimicrobial, antifungal, or anticancer agents.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with biological targets might make it a candidate for drug development.

Industry

Industrially, the compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3-methyl-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    Thiazinane derivatives: Compounds with similar ring structures.

    Fluorophenyl compounds: Compounds containing fluorophenyl groups.

    Imino derivatives: Compounds with imino groups.

Uniqueness

What sets N-(2-fluorophenyl)-3-methyl-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide apart might be its specific combination of functional groups, which could confer unique biological or chemical properties. For example, the presence of both fluorophenyl and imino groups might enhance its ability to interact with biological targets or participate in specific chemical reactions.

Properties

CAS No.

333328-07-7

Molecular Formula

C18H16FN3O2S

Molecular Weight

357.4g/mol

IUPAC Name

N-(2-fluorophenyl)-3-methyl-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C18H16FN3O2S/c1-22-16(23)11-15(17(24)21-14-10-6-5-9-13(14)19)25-18(22)20-12-7-3-2-4-8-12/h2-10,15H,11H2,1H3,(H,21,24)

InChI Key

XITDTOONWALHJT-UHFFFAOYSA-N

SMILES

CN1C(=O)CC(SC1=NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3F

Canonical SMILES

CN1C(=O)CC(SC1=NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3F

Origin of Product

United States

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